molecular formula C19H26ClN5O5S B13147766 N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine CAS No. 54015-15-5

N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine

Cat. No.: B13147766
CAS No.: 54015-15-5
M. Wt: 472.0 g/mol
InChI Key: VOHHCSRJXDBYRX-UHFFFAOYSA-N
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Description

N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine is a chemical compound known for its unique structure and properties. It belongs to the class of triazine compounds, which are widely used in various industrial and scientific applications. The compound’s structure includes a triazine ring substituted with a chloro group, a sulfoanilino group, and an octylglycine moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine typically involves nucleophilic substitution reactions. One common method is the reaction of cyanuric chloride with 4-sulfoaniline under controlled conditions to form the intermediate compound. This intermediate is then reacted with octylglycine to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups .

Scientific Research Applications

N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The triazine ring and sulfoanilino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

54015-15-5

Molecular Formula

C19H26ClN5O5S

Molecular Weight

472.0 g/mol

IUPAC Name

2-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-octylamino]acetic acid

InChI

InChI=1S/C19H26ClN5O5S/c1-2-3-4-5-6-7-12-25(13-16(26)27)19-23-17(20)22-18(24-19)21-14-8-10-15(11-9-14)31(28,29)30/h8-11H,2-7,12-13H2,1H3,(H,26,27)(H,28,29,30)(H,21,22,23,24)

InChI Key

VOHHCSRJXDBYRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CC(=O)O)C1=NC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)O)Cl

Origin of Product

United States

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